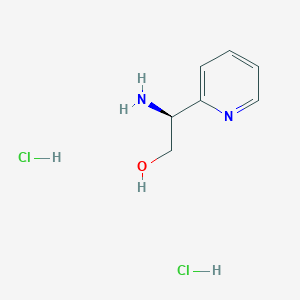
(S)-2-Amino-2-(pyridin-2-yl)ethanol dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-Amino-2-(pyridin-2-yl)ethanol dihydrochloride is a chiral compound with significant importance in various fields of scientific research. This compound is characterized by the presence of an amino group, a hydroxyl group, and a pyridine ring, making it a versatile molecule for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-2-(pyridin-2-yl)ethanol dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with pyridine-2-carboxaldehyde and a chiral amine.
Reaction Conditions: The reaction is carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to reduce the aldehyde group to an alcohol.
Purification: The product is then purified using recrystallization or chromatography techniques to obtain the desired chiral compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Synthesis: Utilizing large reactors and optimized reaction conditions to maximize yield and purity.
Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and scalability.
Quality Control: Employing rigorous quality control measures to ensure the consistency and purity of the final product.
化学反应分析
Types of Reactions
(S)-2-Amino-2-(pyridin-2-yl)ethanol dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to its corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of 2-pyridinecarboxaldehyde.
Reduction: Formation of 2-(pyridin-2-yl)ethylamine.
Substitution: Formation of N-substituted derivatives.
科学研究应用
(S)-2-Amino-2-(pyridin-2-yl)ethanol dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of (S)-2-Amino-2-(pyridin-2-yl)ethanol dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and electrostatic interactions with its targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target molecule.
相似化合物的比较
Similar Compounds
2-(Pyridin-2-yl)ethanol: Lacks the amino group, making it less versatile in certain reactions.
2-(Pyridin-2-yl)ethylamine: Lacks the hydroxyl group, affecting its reactivity and applications.
2-(Pyridin-2-yl)pyrimidine derivatives: Possess different ring structures, leading to varied biological activities.
Uniqueness
(S)-2-Amino-2-(pyridin-2-yl)ethanol dihydrochloride is unique due to its chiral nature and the presence of both amino and hydroxyl groups, which provide a wide range of reactivity and applications in various fields of research.
属性
IUPAC Name |
(2S)-2-amino-2-pyridin-2-ylethanol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O.2ClH/c8-6(5-10)7-3-1-2-4-9-7;;/h1-4,6,10H,5,8H2;2*1H/t6-;;/m1../s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHZFBNDZYOIRDZ-QYCVXMPOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(CO)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)[C@@H](CO)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1,7-dimethyl-8-(2-methylphenyl)-3-(2-methylpropyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2761153.png)
![3-[1-(3-Bromobenzoyl)azetidin-3-yl]imidazolidine-2,4-dione](/img/structure/B2761155.png)
![3-Azabicyclo[3.1.0]hexane-6-carboxamide, hydrochloride (1:1), (1alpha,5alpha,6alpha)-](/img/structure/B2761157.png)
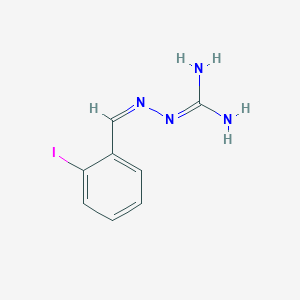
![Spiro[2.3]hexane-5-carbonitrile](/img/structure/B2761162.png)
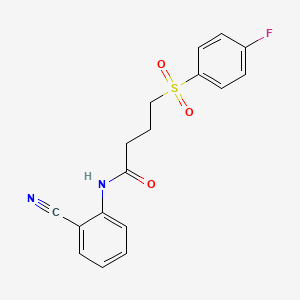
![2-[9-(4-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide](/img/structure/B2761164.png)
![2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2761165.png)
![7-fluoro-3-{[(3-nitrophenyl)methyl]sulfanyl}-4H-1lambda6,2,4-benzothiadiazine-1,1-dione](/img/structure/B2761166.png)
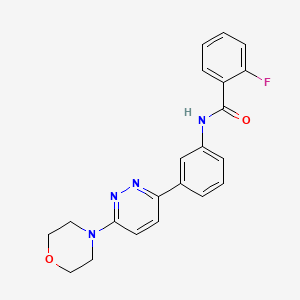

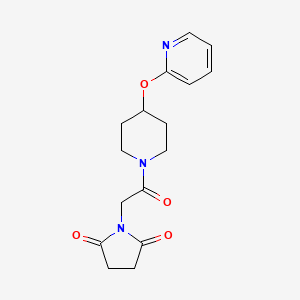
![N-cyclopentyl-2-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide](/img/structure/B2761173.png)
![4-(4-methylphenyl)-6-[(oxolan-2-yl)methyl]-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2761175.png)
